![molecular formula C19H31N3O3S B4725031 4-[(ethylsulfonyl)(methyl)amino]-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4725031.png)
4-[(ethylsulfonyl)(methyl)amino]-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide
Vue d'ensemble
Description
4-[(ethylsulfonyl)(methyl)amino]-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide, also known as EMA401, is a small molecule drug that has been extensively studied for its potential use in pain management. EMA401 is a highly selective antagonist of the angiotensin II type 2 receptor (AT2R) and has been shown to have analgesic effects in preclinical models of chronic pain.
Mécanisme D'action
4-[(ethylsulfonyl)(methyl)amino]-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide is a highly selective antagonist of the AT2R. The AT2R is a G protein-coupled receptor that is expressed in the peripheral nervous system and has been shown to play a role in pain modulation. This compound has been shown to block the activity of the AT2R, leading to a reduction in pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the activity of nociceptors, which are sensory neurons that respond to painful stimuli. This compound has also been shown to reduce the activity of glial cells, which are immune cells in the nervous system that play a role in pain modulation. In addition, this compound has been shown to reduce the release of pro-inflammatory cytokines, which are molecules that contribute to pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[(ethylsulfonyl)(methyl)amino]-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide is that it has been extensively studied in preclinical models of chronic pain, making it a well-established tool for pain research. However, one limitation of this compound is that it is a small molecule drug, which may limit its ability to target specific tissues or cells in the body.
Orientations Futures
There are several future directions for the study of 4-[(ethylsulfonyl)(methyl)amino]-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide. One direction is to further explore the mechanism of action of this compound and its effects on nociceptors and glial cells. Another direction is to investigate the potential use of this compound in other types of chronic pain, such as cancer pain and fibromyalgia. Finally, there is a need for further clinical trials to determine the safety and efficacy of this compound in larger patient populations.
Applications De Recherche Scientifique
4-[(ethylsulfonyl)(methyl)amino]-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide has been extensively studied for its potential use in pain management. Preclinical studies have shown that this compound has analgesic effects in animal models of chronic pain, including neuropathic pain and osteoarthritis pain. This compound has also been shown to be effective in reducing pain in human clinical trials. In a phase II clinical trial, this compound was found to be effective in reducing pain in patients with post-herpetic neuralgia, a type of neuropathic pain.
Propriétés
IUPAC Name |
4-[ethylsulfonyl(methyl)amino]-N-[3-(4-methylpiperidin-1-yl)propyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O3S/c1-4-26(24,25)21(3)18-8-6-17(7-9-18)19(23)20-12-5-13-22-14-10-16(2)11-15-22/h6-9,16H,4-5,10-15H2,1-3H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKATBSKEXGTCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)NCCCN2CCC(CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.